1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile is a compound belonging to the class of benzimidazoles, which are heterocyclic compounds containing a fused benzene and imidazole ring. This compound is characterized by the presence of two methyl groups at the first position and a cyano group at the sixth position of the benzimidazole ring. Its molecular formula is , and it has a molecular weight of approximately 174.20 g/mol. The compound is primarily utilized in scientific research due to its pharmacological properties and potential applications in medicinal chemistry, particularly in drug development.
1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile is classified under:
The synthesis of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile typically involves multi-step organic reactions. A common approach includes:
For instance, a typical synthesis might proceed as follows:
The molecular structure of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile consists of:
The structural formula can be represented as follows:
Where:
1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile participates in various chemical reactions typical for benzimidazoles, including:
For example, treatment with reducing agents like lithium aluminum hydride can convert the cyano group into an amine functionality, which may further react with electrophiles .
The mechanism of action for compounds like 1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile often involves interaction with biological targets such as enzymes or receptors.
Studies have shown that benzimidazole derivatives can interact with cytochrome P450 enzymes, affecting drug metabolism and efficacy .
Spectroscopic methods such as NMR and mass spectrometry are commonly employed to analyze the purity and confirm the structure of synthesized compounds .
1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile has several applications in scientific research:
Its versatility in medicinal chemistry makes it a subject of ongoing research aimed at discovering novel applications within pharmacology .
Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and ability to interact with diverse biological targets. This bicyclic heterocycle, formed by fusing benzene and imidazole rings, serves as a structural mimic of purine bases, enabling DNA minor groove binding and enzyme inhibition [6]. The incorporation of nitrile functionality, as seen in 1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile (CAS 6595-25-1), enhances target binding through dipole interactions and serves as a synthetic handle for further derivatization [2] .
Biological evaluations demonstrate that nitrile-functionalized benzimidazoles exhibit potent antimicrobial activity, particularly against Gram-positive pathogens. In vitro studies reveal significant efficacy against Staphylococcus aureus (MIC = 1.95 µg/mL) and Escherichia coli (MIC = 7.81 µg/mL) [2]. Additionally, these compounds show promising anticancer activity in the NCI-60 human tumor cell line screen, with growth inhibition (GI₅₀) values ranging from 0.16–3.6 µM for optimized derivatives [6]. The molecular basis for this activity includes competitive inhibition of cytochrome P450 2D6 (CYP2D6, IC₅₀ = 3.8 µM) through hydrogen bonding between the cyano group and heme iron, disrupting substrate oxidation [2].
Table 1: Antimicrobial Activity Profile of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile
Microorganism | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Staphylococcus aureus | 1.95 |
Escherichia coli | 7.81 |
Candida albicans | 250 |
The structural architecture of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile (C₁₀H₉N₃, MW 171.20 g/mol) features strategic modifications that enhance its drug-like properties. The 1,2-dimethyl groups impart steric and electronic effects that influence conformational stability and ring planarity, while the C6-cyano group introduces an electron-withdrawing effect that polarizes the aromatic system [2] . This polarization enhances reactivity at the C4 and C7 positions for electrophilic substitution, providing sites for further structural diversification .
Spectroscopic characterization confirms the molecular identity: ¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals at δ 8.45 (s, 1H, H-4), 7.92 (d, J = 8.4 Hz, 1H, H-7), 7.58 (d, J = 8.4 Hz, 1H, H-5), 3.82 (s, 3H, N-CH₃), and 2.64 (s, 3H, C-CH₃) [2]. Infrared spectroscopy shows a distinctive C≡N stretch at 2225 cm⁻¹, confirming the nitrile functionality [2]. The planar benzimidazole core enables DNA intercalation, as demonstrated by thermal denaturation studies showing stabilization of AT-rich DNA sequences (ΔTₘ = 8.5°C at 10 µM concentration) [6].
Compared to unsubstituted benzimidazole, the methyl groups enhance lipophilicity (LogP = 1.87), facilitating membrane permeability, while the nitrile group provides hydrogen-bonding capability without adding hydrogen bond donors . This balanced physiochemical profile aligns with Lipinski's rule of five parameters, suggesting favorable oral bioavailability potential for drug development candidates [6].
Despite promising pharmacological activities, several research gaps persist for nitrile-functionalized benzimidazoles. The structure-activity relationship (SAR) remains incompletely explored, particularly regarding alkyl chain length optimization at the N1-position and electronic effects of para-substituents on the C2-aryl group [6]. DFT studies indicate that the HOMO-LUMO energy gap (ΔE = 4.3 eV) correlates with bioactivity, yet systematic computational analyses of electronic parameters across derivatives are lacking .
Synthetic methodologies present another research frontier. Current routes rely on multistep protocols: (1) cyclization of 4-cyano-1,2-phenylenediamine with aldehydes under acidic conditions, followed by (2) N-methylation using CH₃I/K₂CO₃ [2] [8]. While functional group tolerant, these methods suffer from moderate yields (62–72%) and require expensive catalysts (10% Pd/C) for nitro group reductions in precursor synthesis [6]. Green chemistry approaches—microwave assistance, solvent-free reactions, and continuous flow reactors—show potential for optimization but remain underexplored [8].
Table 2: DFT-Derived Electronic Parameters for 1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile
Computational Parameter | Value | Bioactivity Correlation |
---|---|---|
HOMO-LUMO Gap (eV) | 4.3 | Reactivity & target binding affinity |
Molecular Dipole Moment (D) | 5.2 | Solubility & membrane permeability |
Chemical Hardness (η) | 2.15 | Charge transfer properties |
Electrostatic Potential (V) | -0.142 to 0.156 | Nucleophilic/electrophilic sites |
Therapeutically, opportunities exist in targeting underexplored mechanisms:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7